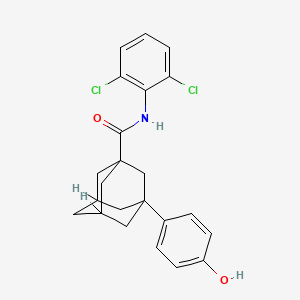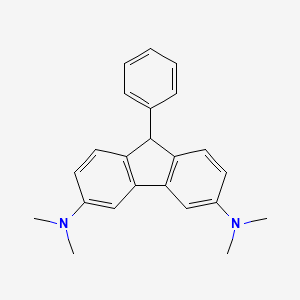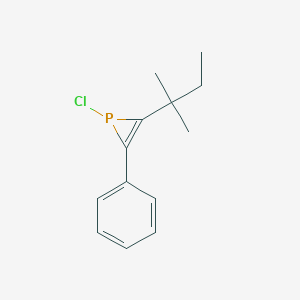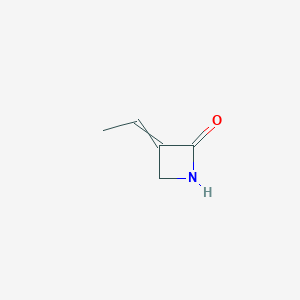![molecular formula C13H11IO4 B14291341 3-Iodoprop-2-yn-1-yl [4-(acetyloxy)phenyl]acetate CAS No. 112937-72-1](/img/structure/B14291341.png)
3-Iodoprop-2-yn-1-yl [4-(acetyloxy)phenyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodoprop-2-yn-1-yl [4-(acetyloxy)phenyl]acetate is a chemical compound known for its unique structure and properties It is characterized by the presence of an iodine atom, a propynyl group, and an acetyloxyphenyl acetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodoprop-2-yn-1-yl [4-(acetyloxy)phenyl]acetate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-iodoprop-2-yn-1-ol and 4-(acetyloxy)phenylacetic acid.
Esterification Reaction: The 3-iodoprop-2-yn-1-ol is reacted with 4-(acetyloxy)phenylacetic acid in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form the ester linkage.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactions using automated reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Iodoprop-2-yn-1-yl [4-(acetyloxy)phenyl]acetate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The propynyl group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), mild heating.
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), acidic or basic conditions.
Reduction: Reducing agents (lithium aluminum hydride), anhydrous conditions.
Major Products Formed
Substitution: Formation of substituted derivatives with new functional groups.
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alcohols.
Applications De Recherche Scientifique
3-Iodoprop-2-yn-1-yl [4-(acetyloxy)phenyl]acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Iodoprop-2-yn-1-yl [4-(acetyloxy)phenyl]acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activities.
Pathways Involved: The compound may influence signaling pathways, metabolic pathways, or gene expression, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Iodoprop-2-yn-1-yl butylcarbamate: Another compound with a similar propynyl and iodine structure but different functional groups.
4-(Acetyloxy)phenylacetic acid derivatives: Compounds with similar acetyloxyphenyl acetate moiety but different substituents.
Uniqueness
3-Iodoprop-2-yn-1-yl [4-(acetyloxy)phenyl]acetate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
112937-72-1 |
|---|---|
Formule moléculaire |
C13H11IO4 |
Poids moléculaire |
358.13 g/mol |
Nom IUPAC |
3-iodoprop-2-ynyl 2-(4-acetyloxyphenyl)acetate |
InChI |
InChI=1S/C13H11IO4/c1-10(15)18-12-5-3-11(4-6-12)9-13(16)17-8-2-7-14/h3-6H,8-9H2,1H3 |
Clé InChI |
DETCWDSULKOMDE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC=C(C=C1)CC(=O)OCC#CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


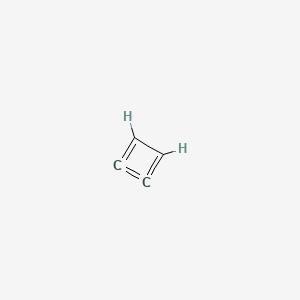
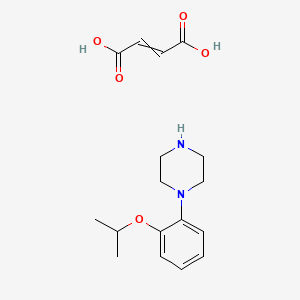
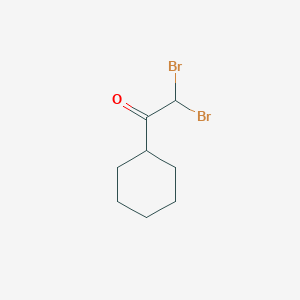
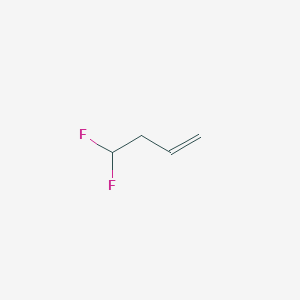

![7-Chloro[1,3]thiazolo[4,5-b]quinoxalin-2-amine](/img/structure/B14291292.png)
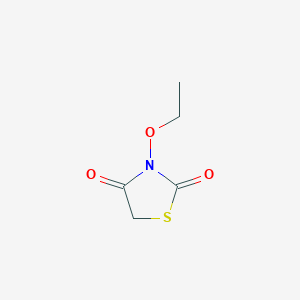
![1-(4-Isothiocyanatophenyl)-4-pentylbicyclo[2.2.2]octane](/img/structure/B14291307.png)
